3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoxadiazine ring system, which is known for its stability and reactivity, making it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxadiazine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and improve selectivity. These systems allow for precise control over reaction parameters, leading to higher yields and reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Methylphenyl)-6-amino-4-phenyl-4H-1,2,4-benzoxadiazine, which can further undergo substitution reactions to form various derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(4′-Methylphenyl)-8-methylxanthine: This compound shares a similar structural motif but differs in its biological activity and applications.
(4-Nitrophenyl)sulfonyltryptophan: Another compound with a nitro group, but with different chemical properties and uses.
Uniqueness
3-(4-Methylphenyl)-6-nitro-4-phenyl-4H-1,2,4-benzoxadiazine is unique due to its benzoxadiazine ring system, which imparts stability and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61773-25-9 |
---|---|
Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-nitro-4-phenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C20H15N3O3/c1-14-7-9-15(10-8-14)20-21-26-19-12-11-17(23(24)25)13-18(19)22(20)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
VJHQQTOTYQOZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C(N2C4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.